molecular formula C17H18BrNO4 B2359630 3-bromo-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzamide CAS No. 1797964-17-0

3-bromo-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzamide

Cat. No. B2359630
CAS RN: 1797964-17-0
M. Wt: 380.238
InChI Key: LCSHXKMAWPADFG-UHFFFAOYSA-N
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Description

3-bromo-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It has been studied for its potential use in scientific research applications due to its unique properties.

Scientific Research Applications

Antidopaminergic Properties and Potential Antipsychotic Agents

Research conducted by Högberg et al. (1990) on related benzamide compounds, including (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, explored their synthesis and evaluated their antidopaminergic properties. This study found that certain benzamides showed high potency both in vitro and in vivo as antipsychotic agents with a low tendency to induce extrapyramidal side effects. Such compounds are suitable for investigating dopamine D-2 mediated responses, indicating their potential application in the development of antipsychotic medications (Högberg et al., 1990).

Carbonic Anhydrase Inhibitory Properties

Balaydın et al. (2012) synthesized derivatives of bromophenols, including compounds structurally related to 3-bromo-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzamide, to investigate their carbonic anhydrase inhibitory capacities. These compounds showed effective inhibition of human cytosolic carbonic anhydrase II (hCA II), presenting them as potential drug candidates for conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).

Synthesis and X-ray Structure Analysis

Browne et al. (1981) focused on the Bischler-Napieralski reaction of N-(4-Aryl-4-hydroxybutyl)benzamides to synthesize 3-arylmethylidene-4,5-dihydro-3H-pyrroles, confirming the structure of the 3,4-dimethoxyphenyl derivative through X-ray crystallography. This study highlights the importance of these compounds in synthesizing novel organic molecules with potential pharmacological activities (Browne et al., 1981).

Antipathogenic Activity of Thiourea Derivatives

Limban et al. (2011) synthesized acylthioureas derived from N-(2-bromo-phenyl)-2-hydroxy-benzamides and evaluated their antipathogenic activity against bacterial cells. The study demonstrated the potential of these derivatives as novel anti-microbial agents with significant antibiofilm properties, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains (Limban et al., 2011).

FGFR1 Inhibitors for NSCLC Treatment

A study by Xie et al. (2018) designed and synthesized 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel fibroblast growth factor receptor-1 (FGFR1) inhibitors. One compound, in particular, showed promising results in inhibiting non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification. This research opens pathways for the development of targeted cancer therapies (Xie et al., 2018).

properties

IUPAC Name

3-bromo-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO4/c1-22-15-7-6-11(9-16(15)23-2)14(20)10-19-17(21)12-4-3-5-13(18)8-12/h3-9,14,20H,10H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSHXKMAWPADFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)Br)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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